molecular formula C15H21NO11 B12319154 C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-beta-D-galactopyranosyl) formamide

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-beta-D-galactopyranosyl) formamide

Cat. No.: B12319154
M. Wt: 391.33 g/mol
InChI Key: UQCDSFPUJABSNF-UHFFFAOYSA-N
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Description

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-beta-D-galactopyranosyl) formamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its acetylated galactopyranosyl structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-beta-D-galactopyranosyl) formamide typically involves the acetylation of galactopyranose followed by formamide introduction. One common method involves the use of acetic anhydride and sodium acetate to acetylate D-galactose, followed by the addition of formamide under controlled conditions . The reaction is carried out in an anhydrous environment to prevent hydrolysis of the acetyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, solvent purity, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-beta-D-galactopyranosyl) formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-beta-D-galactopyranosyl) formamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-beta-D-galactopyranosyl) formamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase by binding to their active sites, thereby affecting their catalytic activity . The acetyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-beta-D-galactopyranosyl) formamide is unique due to its formamide group, which imparts distinct chemical reactivity and biological activity compared to other acetylated sugars. This uniqueness makes it valuable in specific applications, such as enzyme inhibition and therapeutic research .

Properties

Molecular Formula

C15H21NO11

Molecular Weight

391.33 g/mol

IUPAC Name

(3,4,5-triacetyloxy-6-carbamoyl-6-hydroxyoxan-2-yl)methyl acetate

InChI

InChI=1S/C15H21NO11/c1-6(17)23-5-10-11(24-7(2)18)12(25-8(3)19)13(26-9(4)20)15(22,27-10)14(16)21/h10-13,22H,5H2,1-4H3,(H2,16,21)

InChI Key

UQCDSFPUJABSNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)(C(=O)N)O)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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